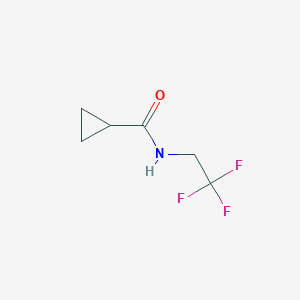
2,4-ジクロロ-3-エチル-1,5-ジニトロベンゼン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-3-ethyl-1,5-dinitrobenzene is a synthetic organic compound belonging to the family of nitroaromatic compounds. It is characterized by the presence of two chlorine atoms, an ethyl group, and two nitro groups attached to a benzene ring. This compound is commonly used as a herbicide and insecticide in agriculture and as a reagent in organic synthesis.
科学的研究の応用
2,4-Dichloro-3-ethyl-1,5-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a herbicide and insecticide.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Like many aromatic compounds, it may interact with various proteins or enzymes in the body, altering their function .
Mode of Action
Based on its structure, it can be inferred that it might undergo electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Given its potential to undergo electrophilic aromatic substitution, it could potentially interfere with pathways involving aromatic compounds .
Pharmacokinetics
Its solubility and stability could play a significant role in its bioavailability .
Result of Action
Based on its potential to undergo electrophilic aromatic substitution, it could potentially cause changes in the structure of aromatic compounds within cells .
準備方法
The synthesis of 2,4-Dichloro-3-ethyl-1,5-dinitrobenzene typically involves multiple steps:
Friedel-Crafts Acylation:
Reduction: Conversion of the acyl group to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen Reduction).
Nitration: Introduction of nitro groups to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
化学反応の分析
2,4-Dichloro-3-ethyl-1,5-dinitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron and hydrochloric acid.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
類似化合物との比較
2,4-Dichloro-3-ethyl-1,5-dinitrobenzene can be compared with other nitroaromatic compounds such as:
2,4-Dichloro-1,3,5-trinitrobenzene: Known for its use in explosives, this compound has three nitro groups and exhibits higher reactivity.
1,3-Dinitrobenzene: Commonly used in the manufacture of explosives, it has two nitro groups but lacks the chlorine and ethyl substituents.
2,4-Dinitrotoluene: Used in the production of polyurethane foams, it has two nitro groups and a methyl group instead of an ethyl group.
2,4-Dichloro-3-ethyl-1,5-dinitrobenzene is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2,4-dichloro-3-ethyl-1,5-dinitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O4/c1-2-4-7(9)5(11(13)14)3-6(8(4)10)12(15)16/h3H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGJAJVTLIMTEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2408674.png)





![[(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea](/img/structure/B2408685.png)






![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408696.png)
